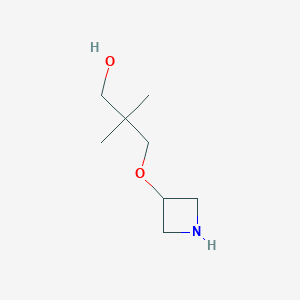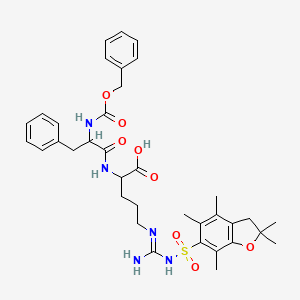
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with isopropanol in the presence of a suitable catalyst to form the hydroxypropan-2-yl group. This intermediate is then subjected to oxidation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(1-Oxopropan-2-yl)-3-methylcyclopentane.
Reduction: Formation of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and carbaldehyde groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
- 1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate
- 5-(1-Hydroxypropan-2-yl)isolongifol-5-ene
Comparison: 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclopentane ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(5-8,7-12)9(2)6-11/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
QTTGHIHJCSMRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
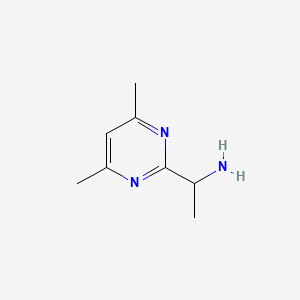
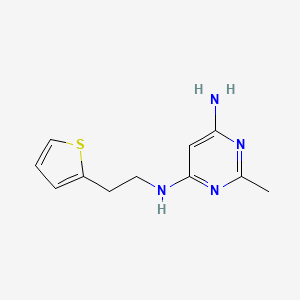
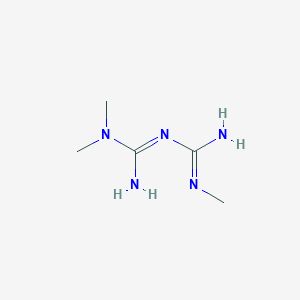
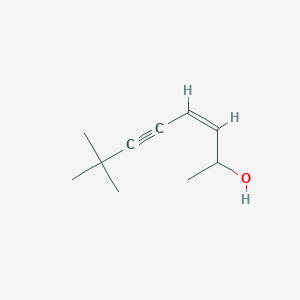

amine](/img/structure/B13341427.png)

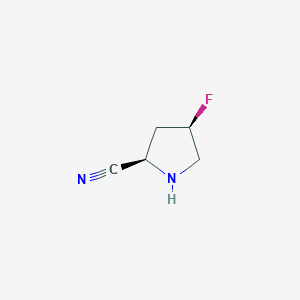
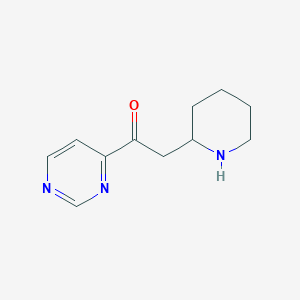
![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
